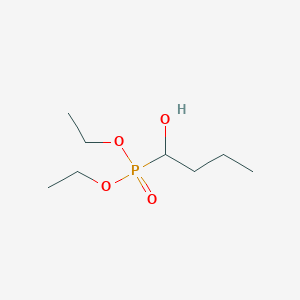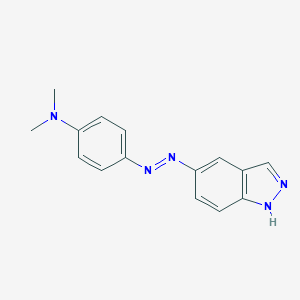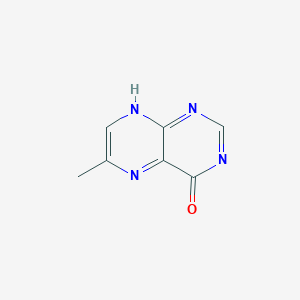![molecular formula C12H12N2O3 B101264 Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16878-14-1](/img/structure/B101264.png)
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a compound that belongs to the class of pyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various derivatives of pyrimidine and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-component reactions, such as the Biginelli reaction, which is a cyclocondensation involving an aldehyde, a (\beta)-keto ester, and urea or thiourea. For instance, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using a Biginelli reaction facilitated by SiCl4 as a catalyst, yielding good results . This method is indicative of the synthetic approaches used to create various pyrimidine derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two crystallographically independent molecules in the asymmetric unit . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by various factors, including tautomerism and isomerism. A study on ethyl 9-aminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates demonstrated the existence of E-isomers and the impact of Z-E isomerism on the chemical shifts observed in NMR studies . These findings are relevant to the understanding of the chemical behavior of related compounds, such as ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry. For instance, the compound synthesized in was characterized by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis. These techniques provide insights into the functional groups present, molecular weight, and overall stability of the compound. Additionally, the solubility, melting point, and other physical properties are essential for the practical application of these compounds.
Applications De Recherche Scientifique
Tautomerism and Molecular Interactions
The study of tautomerism in nucleic acid bases, including purine and pyrimidine bases, provides insight into the effects of molecular interactions on tautomeric equilibria. This research explores how environmental interactions, such as changes from inert to polar environments, influence the stability of oxo and hydroxy tautomeric forms. Such studies are critical in understanding the biochemistry of nucleic acids and could indirectly relate to derivatives like Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate in exploring nucleic acid behavior and interactions (Person et al., 1989).
Anticancer Applications
Pyrimidine rings, foundational to DNA and RNA, show diverse pharmacological activities, including significant anticancer properties. Research and patents on pyrimidine-based anticancer agents have surged, indicating this heterocycle's potential in cancer research. Studies focus on pyrimidines in fused scaffolds exhibiting cell-killing effects through various mechanisms, suggesting a critical role in developing future anticancer therapies (Kaur et al., 2014).
Anti-Inflammatory Activities
The synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives are subjects of contemporary research. Pyrimidines demonstrate potent anti-inflammatory effects by inhibiting vital inflammatory mediators. This makes them promising candidates for the development of new anti-inflammatory drugs. Understanding the SARs of pyrimidines can guide the synthesis of novel analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Synthetic Pathways and Biological Activities
Research into the synthetic pathways of pyrimido[4,5-b]quinolines and their thio analogues, derived from barbituric acid, sheds light on the creation of biologically potent compounds with therapeutic importance. Such studies contribute to understanding how the manipulation of pyrimidine nucleas can enhance biological activity, potentially impacting drug development strategies (Nandha Kumar et al., 2001).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Research highlights the significance of pyrimidine derivatives in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This application demonstrates the versatility of pyrimidine derivatives beyond pharmaceuticals, extending into the field of materials science (Lipunova et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-8(2)5-4-6-14(10)11(9)15/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNPJNYRDHFJBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347471 |
Source


|
| Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16878-14-1 |
Source


|
| Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














